molecular formula C12H18O2 B11751116 (S)-4-(benzyloxy)-2-methylbutan-1-ol

(S)-4-(benzyloxy)-2-methylbutan-1-ol

Cat. No.: B11751116
M. Wt: 194.27 g/mol
InChI Key: OSQNEAVQIKPMKL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(Benzyloxy)-2-methylbutan-1-ol (CAS Number 66261-30-1) is a chiral organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It features both a benzyl-protected alcohol and a chiral secondary alcohol, making it a valuable intermediate in stereoselective synthesis. Compounds with this structural motif are frequently employed as chiral building blocks and ligands in asymmetric catalysis . For instance, chiral oxazolines and amides derived from similar scaffolds have been investigated for their role in promoting diastereoselective reactions, such as the Wittig rearrangement, to construct complex molecular architectures with potential biological activity . The benzyloxy group serves as a versatile protecting group, which can be selectively removed under mild conditions to reveal the primary alcohol functionality for further chemical modification. Researchers may find this compound useful in the development of novel synthetic pathways for pharmaceuticals, fine chemicals, and natural products. Please handle with appropriate precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(2S)-2-methyl-4-phenylmethoxybutan-1-ol

InChI

InChI=1S/C12H18O2/c1-11(9-13)7-8-14-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1

InChI Key

OSQNEAVQIKPMKL-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CCOCC1=CC=CC=C1)CO

Canonical SMILES

CC(CCOCC1=CC=CC=C1)CO

Origin of Product

United States

Stereoselective Synthesis Methodologies for S 4 Benzyloxy 2 Methylbutan 1 Ol

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-based methods are a powerful strategy in asymmetric synthesis. williams.edusigmaaldrich.com These approaches involve the temporary incorporation of a chiral molecule to guide the formation of a new stereocenter on an achiral substrate. wikipedia.orgresearchgate.net The auxiliary is later removed, having imparted its stereochemical information to the target molecule. santiago-lab.com Among the most reliable and widely used are the oxazolidinone auxiliaries developed by David A. Evans. santiago-lab.comrsc.org

Evans' oxazolidinone auxiliaries are highly effective in controlling the stereochemistry of various carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) additions. wikipedia.orgscielo.org.mx The synthesis commences by acylating the chiral auxiliary, for instance, (S)-4-benzyl-2-oxazolidinone, with a suitable acylating agent. williams.edunih.gov In a synthesis targeting (S)-4-(benzyloxy)-2-methylbutan-1-ol, the process would typically start with an achiral 3-(benzyloxy)propanoyl chloride. The resulting N-acyloxazolidinone serves as the substrate for the key stereochemistry-defining step. williams.edu The power of this method lies in its predictability and the high levels of diastereoselectivity that can be achieved. researchgate.net

The rigid structure of the acylated oxazolidinone, particularly after enolate formation, allows for effective facial discrimination. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl (B1604629) or isopropyl group) sterically shields one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face. wikipedia.orgsantiago-lab.com

The crucial step in establishing the (S)-stereocenter is the stereocontrolled methylation of the enolate derived from the N-acyloxazolidinone. rsc.orgharvard.edu The N-acyl imide is deprotonated using a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to form a rigid, chelated (Z)-enolate. williams.edu

This enolate is then treated with a methylating agent, typically methyl iodide (MeI). Due to the steric hindrance provided by the auxiliary's substituent, the methyl group is introduced with a high degree of diastereoselectivity, leading predominantly to the desired (S) configuration at the α-carbon. williams.eduharvard.edu The diastereomeric ratio often exceeds 95:5, ensuring the formation of a product with high stereochemical purity. nih.gov

StepReagent/ReactantConditionsProductTypical Diastereomeric Ratio (d.r.)
Acylation (S)-4-benzyl-2-oxazolidinone, 3-(benzyloxy)propanoyl chloride, Et3NToluene (B28343), reflux(S)-4-benzyl-3-(3-(benzyloxy)propanoyl)oxazolidin-2-oneN/A
Enolate Formation N-acyloxazolidinone, NaHMDS or LDATHF, -78 °CChelated (Z)-enolateN/A
Methylation (Z)-enolate, Methyl Iodide (MeI)THF, -78 °C(S)-4-benzyl-3-((S)-4-(benzyloxy)-2-methylbutanoyl)oxazolidin-2-one>95:5

Once the desired stereocenter has been established via methylation, the chiral auxiliary is removed to yield the target alcohol. A common and effective method for this is reductive cleavage. santiago-lab.com This transformation converts the imide functional group directly into a primary alcohol while leaving the newly formed stereocenter intact.

Treatment of the N-acyl oxazolidinone with a mild reducing agent like lithium borohydride (B1222165) (LiBH₄) or a more powerful one such as lithium aluminum hydride (LiAlH₄) cleaves the amide bond. rsc.org This process releases the desired this compound and regenerates the chiral auxiliary, which can often be recovered and reused, adding to the efficiency and practicality of the method. wikipedia.orgsantiago-lab.com

Reducing AgentSubstrateProductNotes
Lithium Borohydride (LiBH₄) N-acyl oxazolidinoneThis compoundA common and mild reagent for this transformation.
Lithium Aluminum Hydride (LiAlH₄) N-acyl oxazolidinoneThis compoundA more potent reducing agent, also highly effective.

Biocatalytic Synthesis Routes

Biocatalysis utilizes enzymes to perform chemical transformations with remarkable chemo-, regio-, and stereoselectivity under mild conditions. For the synthesis of chiral alcohols, enzymatic reductions are a particularly powerful tool.

A primary strategy for producing chiral alcohols involves the asymmetric reduction of a prochiral ketone precursor. nih.govnih.gov This method establishes the desired stereocenter with high fidelity. While this compound is a primary alcohol, the principles of enzymatic ketone reduction are fundamental to the synthesis of related chiral building blocks. In this process, a prochiral ketone is converted into a chiral secondary alcohol, a reaction catalyzed by enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). rsc.org

The enzymatic reduction of various prochiral ketones has been extensively studied, demonstrating high conversions and excellent enantiomeric excess. researchgate.netnih.gov For example, the reduction of acetophenone (B1666503) derivatives and various ketoesters can yield optically active alcohols with high purity. rsc.orgnih.gov These enzymatic methods offer a green alternative to chemical reductants, avoiding harsh reagents and reaction conditions. nih.gov

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the interconversion of ketones/aldehydes and alcohols, requiring a nicotinamide (B372718) cofactor such as NAD(H) or NADP(H). nih.gov They are widely employed for the synthesis of chiral alcohols due to their often-predictable stereoselectivity (Prelog or anti-Prelog). nih.govresearchgate.net

For the synthesis of (S)-configured alcohols, ADHs exhibiting anti-Prelog stereopreference are particularly valuable. nih.gov Several ADHs have been identified and characterized for their ability to produce (S)-alcohols from a broad range of ketone substrates. nih.gov Notable examples include ADHs from organisms like Lactobacillus brevis (LbADH) and Candida magnoliae, which are known for their robustness and high stereoselectivity. nih.govbohrium.com The successful application of these enzymes often involves a cofactor regeneration system, where a sacrificial substrate (e.g., glucose or isopropanol) is used to recycle the expensive NAD(P)H cofactor, making the process economically viable. nih.govnih.govnih.gov

Table 1: Examples of ADHs in Stereoselective Reduction of Prochiral Ketones
Enzyme SourceSubstrateProduct ConfigurationEnantiomeric Excess (e.e.)Cofactor System
Lactobacillus brevis (LbADH)Acetophenone DerivativesS>99%NADPH (with 2-propanol regeneration)
Candida magnoliaeEthyl 4-chloro-3-oxobutanoateS>99%NADPH
Saccharomyces cerevisiaeKetoestersSHighNADPH
Streptomyces coelicolorEthyl 4-chloro-3-oxobutanoateS>99%NADH

A significant advancement in applying biocatalysis is the immobilization of enzymes within microreactors for continuous operation. ucl.ac.uk Hydrogel-loaded microreactors have emerged as a highly effective platform for this purpose. bohrium.comresearchgate.net In this setup, enzymes are entrapped within a porous hydrogel matrix, which is then placed inside the microchannel of a reactor. frontiersin.org

This approach offers several key benefits:

Enzyme Stability: Immobilization within the hydrogel protects the enzyme from mechanical stress and harsh conditions, extending its operational lifetime. bohrium.com

Cofactor Retention: The hydrogel matrix can effectively retain the enzyme and expensive cofactors, preventing their washout and allowing for high total turnover numbers. bohrium.comfrontiersin.org

High Enzyme Loading: "All-enzyme hydrogels" can be created, consisting almost entirely of cross-linked enzymes, which maximizes the catalytic activity within the reactor volume. bohrium.comresearchgate.net

Process Intensification: Continuous operation in a microreactor leads to high space-time yields and simplifies downstream processing. frontiersin.org

Researchers have successfully co-immobilized an ADH with a cofactor-regenerating enzyme, such as glucose dehydrogenase (GDH), into hydrogels. bohrium.comnih.gov These systems have demonstrated stable performance for several days of continuous operation, achieving near-quantitative conversion of prochiral ketones to their corresponding chiral alcohols. bohrium.comnih.govfrontiersin.org

Flow Chemistry Applications in Stereoselective Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, provides numerous advantages over traditional batch processing, particularly for catalytic reactions. nih.govnih.gov

The adoption of continuous flow systems for producing chiral alcohols offers significant improvements in efficiency, safety, and control. mt.commdpi.com

Key advantages include:

Enhanced Safety: The small reactor volumes minimize the inventory of hazardous materials at any given time. The high surface-area-to-volume ratio allows for superior heat dissipation, safely controlling highly exothermic reactions. vapourtec.comsigmaaldrich.com

Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to better reaction reproducibility and can suppress the formation of byproducts. mt.comnumberanalytics.com

Faster Reactions and Scale-Up: Reactions can be conducted at temperatures above the solvent's boiling point by pressurizing the system, dramatically accelerating reaction rates. vapourtec.com Scaling up production is achieved by simply running the system for a longer duration ("scaling out") or by using larger reactors, which is often more straightforward than scaling up batch reactors. mt.comvapourtec.com

Integration of Processes: Flow systems allow for the seamless integration of multiple reaction and purification steps, creating a fully automated production line from starting material to final product. vapourtec.com

Table 2: Comparison of Batch vs. Continuous Flow Processing
ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by vessel surface area; difficult to controlExcellent due to high surface-area-to-volume ratio
Safety Higher risk due to large volumes of reagentsInherently safer with small reaction volumes
Reaction Time Often longer, includes heat-up/cool-down timesSignificantly shorter, often seconds to minutes
Scale-Up Complex, often requires re-optimizationSimpler, by extending run time or numbering-up
Process Control Variable mixing and temperature gradientsPrecise control over mixing, temperature, and residence time

Microreactors are a cornerstone of modern flow chemistry, offering an intensified environment for chemical reactions. mdpi.com Their characteristic small channel dimensions (typically in the micrometer range) lead to fundamental improvements in reaction performance. numberanalytics.com

The high surface-area-to-volume ratio inherent in microreactors facilitates extremely efficient heat and mass transfer. mdpi.comresearchgate.net This rapid transport eliminates diffusion limitations and allows for precise temperature control, which is critical for selectivity in competing parallel or consecutive reactions. researchgate.net By minimizing temperature and concentration gradients, microreactors reduce the formation of unwanted byproducts, leading to higher product yields and purity. mdpi.comresearchgate.net

For biocatalytic processes, this enhanced control means that enzyme kinetics can be fully exploited, leading to dramatically improved reaction rates and higher volumetric productivity compared to batch systems. ucl.ac.uknih.gov The ability to precisely control residence time ensures that the substrate is exposed to the catalyst for the optimal duration, maximizing conversion while preventing product degradation or side reactions. sigmaaldrich.comnih.gov

Protecting Group Strategies for Hydroxyl Functionalities

In the synthesis of this compound, the starting material is typically a chiral precursor containing two hydroxyl groups, such as (S)-2-methyl-1,4-butanediol. To achieve the target structure, one of these hydroxyl groups—specifically the primary hydroxyl at the C4 position—must be selectively protected with a benzyl group, leaving the C1 hydroxyl group available for subsequent transformations or as the final alcohol functionality. This requires careful selection of benzylation methods, consideration of regioselectivity, and a reliable deprotection strategy if further steps are needed.

Benzylation Methods for Hydroxyl Group Protection

The introduction of a benzyl group to protect a hydroxyl functionality is a cornerstone of multistep organic synthesis. The choice of method depends on the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups.

For substrates that are sensitive to harsh acidic or basic conditions, benzylation under neutral conditions is highly desirable. orgsyn.org 2-Benzyloxy-1-methylpyridinium triflate has emerged as a powerful reagent that allows for the formation of benzyl ethers under mild, thermal conditions. beilstein-journals.orgd-nb.info This salt functions as a benzyl group transfer agent, releasing an electrophilic benzyl species upon gentle heating, which is then trapped by the nucleophilic alcohol. orgsyn.org

The reaction mechanism is believed to proceed through an SN1-like pathway, where the thermal ionization of the pyridinium (B92312) salt generates a reactive benzyl carbocation. orgsyn.org To maintain neutrality and prevent the accumulation of triflic acid byproduct, an acid scavenger such as magnesium oxide (MgO) is typically included in the reaction mixture. orgsyn.org This method is compatible with a variety of functional groups and is effective for both primary and secondary alcohols. orgsyn.org

Table 1: Representative Conditions for Neutral Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate

SubstrateReagentBase (Acid Scavenger)SolventTemperatureTimeYield
Primary/Secondary Alcohol2-Benzyloxy-1-methylpyridinium TriflateMagnesium Oxide (MgO)Toluene83-90 °C24 hGood to Excellent

Note: This table represents a general procedure. Yields are typically high for simple primary and secondary alcohols. Data sourced from general findings. orgsyn.orgd-nb.info

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including benzyl ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide, in this case, benzyl bromide or benzyl chloride.

The reaction is typically carried out under basic conditions. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is used to completely deprotonate the alcohol. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used as they effectively solvate the cation of the alkoxide without hindering the nucleophilicity of the oxygen anion. This method is highly effective, particularly for primary alcohols. rsc.org

Table 2: Typical Conditions for Williamson Ether Synthesis

Alcohol SubstrateBaseBenzylating AgentSolventTemperatureTime
(S)-2-methyl-1,4-butanediolSodium Hydride (NaH)Benzyl Bromide (BnBr)THF / DMF0 °C to RT6-12 h
1,6-HexanediolSodium Hydride (NaH)Benzyl Bromide (BnBr)THF25 °C6 h
2-Methyl-3-nitrophenolPotassium Carbonate (K₂CO₃)Benzyl Chloride (BnCl)DMF90 °C3 h

Note: This table illustrates common conditions for the Williamson ether synthesis. The specific conditions for (S)-2-methyl-1,4-butanediol are representative of standard procedures for diols. rsc.orgorgsyn.org

Regioselective Protection Approaches

When starting from a diol like (S)-2-methyl-1,4-butanediol, achieving protection at only one of the two hydroxyl groups is a significant challenge. The target molecule, this compound, requires selective benzylation of the primary hydroxyl group at the C4 position over the primary hydroxyl at the C1 position.

The inherent steric and electronic differences between the two hydroxyl groups can be exploited to achieve regioselectivity. The C1 hydroxyl is closer to the C2 methyl group, which may provide some steric hindrance compared to the C4 hydroxyl. Under carefully controlled Williamson ether synthesis conditions (e.g., slow addition of a stoichiometric amount of base at low temperature), it is often possible to favor the formation of the mono-protected product at the less hindered primary alcohol. One reported procedure for a similar substrate, 1,6-hexanediol, achieved selective mono-benzylation in high yield by using NaH and benzyl bromide in THF, demonstrating the viability of this approach for symmetrical diols. rsc.org The slight steric differentiation in 2-methyl-1,4-butanediol (B1595762) could further enhance this selectivity.

Deprotection Methodologies for Benzyl Ethers

The utility of the benzyl group as a protecting group is largely due to its stability and the variety of mild methods available for its removal. The most common and versatile method for cleaving benzyl ethers is catalytic hydrogenation.

Palladium-catalyzed hydrogenation is the premier method for the deprotection of benzyl ethers. The reaction involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This process, known as hydrogenolysis, cleaves the carbon-oxygen bond of the ether, liberating the free alcohol and producing toluene as a byproduct.

The reaction is typically carried out at or slightly above atmospheric pressure in a solvent such as ethanol, methanol, or ethyl acetate. The process is clean, high-yielding, and the byproducts are easily removed. A key advantage is its orthogonality to many other protecting groups, such as silyl (B83357) ethers and esters, which are stable under these conditions. This method is widely applicable and is the standard for benzyl ether deprotection in complex molecule synthesis. A patent describing the synthesis of (S)-1,2,4-butanetriol utilizes a palladium-carbon catalyst to efficiently remove two benzyl protecting groups from (S)-1,4-dibenzyloxy-2-butanol, highlighting the effectiveness of this method on similar structures.

Table 3: General Conditions for Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers

SubstrateCatalystHydrogen SourceSolventTemperaturePressure
Benzyl Ether10% Pd/CH₂ gasEthanol / MethanolRoom Temp.1 atm (balloon)
Benzyl Ether10% Pd/CH₂ gasTetrahydrofuran (THF) / MethanolRoom Temp.1 atm (balloon)

Note: This table outlines standard, widely used conditions for the debenzylation of alcohols via catalytic hydrogenation.

Acid-Mediated Cleavage

The cleavage of benzyl ethers under acidic conditions represents a common deprotection strategy in organic synthesis. This method is particularly useful for substrates that can withstand strongly acidic environments. organic-chemistry.org The underlying mechanism of this reaction typically involves the protonation of the ether oxygen, which enhances the leaving group ability of the corresponding alcohol. Following protonation, the cleavage can proceed through either an SN1 or SN2 pathway, dictated by the substrate structure and reaction conditions.

In the case of a secondary alcohol precursor like this compound, the benzylic carbon is primary, but the ether oxygen is bonded to a benzylic group. The stability of the resulting benzyl carbocation favors an SN1-type cleavage. nih.gov The process begins with the protonation of the ether oxygen by a strong acid. Subsequently, the C-O bond cleaves, leading to the formation of the desired alcohol and a stable benzyl carbocation, which is then neutralized by a nucleophile present in the reaction medium. nih.gov

Various strong Brønsted acids and Lewis acids can be employed to effect this transformation. Strong acids like HBr or HI are effective, but their use is often limited to substrates lacking acid-sensitive functional groups. youtube.com Lewis acids offer an alternative, often proceeding under milder conditions. Reagents such as boron trichloride (B1173362) (BCl3), in combination with a cation scavenger like pentamethylbenzene, have been shown to chemoselectively debenzylate aryl benzyl ethers at low temperatures. researchgate.net Tin(IV) chloride (SnCl4) is another Lewis acid used, although it has been noted for its selectivity in cleaving benzyl esters over benzyl ethers. researchgate.net

The table below summarizes various acidic reagents used for the cleavage of benzyl ethers.

ReagentTypical ConditionsSubstrate ScopeReference
Strong Brønsted Acids (e.g., HBr, HI)Acetic acid or neat, elevated temperaturesLimited to acid-insensitive substrates organic-chemistry.orgyoutube.com
Boron Trichloride (BCl3) / Cation ScavengerDichloromethane, low temperatureEffective for aryl benzyl ethers, chemoselective researchgate.net
Trimethylsilyl Iodide (TMSI)Methylene (B1212753) chloride, room temperatureEffective under mild conditions researchgate.net
Oxidative Deprotection Methods

Oxidative cleavage provides a valuable alternative to acid-mediated or hydrogenolytic deprotection of benzyl ethers, particularly for complex molecules containing functional groups that are sensitive to reduction or strong acids. mpg.de These methods avoid the use of heavy metal catalysts and harsh acidic conditions.

One of the most common reagents for the oxidative deprotection of benzyl ethers is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org This method is especially effective for p-methoxybenzyl (PMB) ethers due to the electron-donating nature of the methoxy (B1213986) group, which stabilizes the intermediate cation. organic-chemistry.org However, the cleavage of simple benzyl ethers using DDQ can be more challenging. Recent developments have shown that photoirradiation using long-wavelength UV light in a solvent like acetonitrile (B52724) can facilitate the DDQ-mediated deprotection of unsubstituted benzyl ethers. organic-chemistry.orgmpg.de The proposed mechanism involves a single electron transfer (SET) from the ether to the oxidant.

Another innovative approach involves the use of nitroxyl-radical catalysts. organic-chemistry.org A system employing a nitroxyl (B88944) radical, such as a derivative of 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO), in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), has proven highly effective. organic-chemistry.orgnih.gov This catalytic system operates at ambient temperature and demonstrates a broad substrate scope, tolerating functional groups that are sensitive to hydrogenation. organic-chemistry.orgnih.gov The mechanism is believed to involve the oxidation of the nitroxyl radical to an oxoammonium salt, which then abstracts a hydride from the benzylic position of the ether, initiating the cleavage. organic-chemistry.org

The table below details common oxidative methods for benzyl ether deprotection.

Reagent SystemTypical ConditionsKey FeaturesReference
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Acetonitrile, often with photoirradiation for simple benzyl ethersMild conditions, very effective for PMB ethers organic-chemistry.orgmpg.de
Nitroxyl-radical catalyst / PIFAAmbient temperatureBroad substrate scope, tolerates hydrogenation-sensitive groups organic-chemistry.orgnih.gov
4-Acetamido-TEMPO / TetrafluoroborateWet acetonitrile, room temperatureHigh yields for conversion to corresponding alcohols and aromatic aldehydes organic-chemistry.org

Applications of S 4 Benzyloxy 2 Methylbutan 1 Ol in Complex Molecule Synthesis

Precursor in Total Synthesis of Natural Products

The enantiopure nature of (S)-4-(benzyloxy)-2-methylbutan-1-ol makes it an ideal starting material for the total synthesis of natural products, where precise control of stereochemistry is paramount. Its structural features allow for the introduction of chirality early in a synthetic sequence, which is then carried through to the final target molecule.

Role in the Asymmetric Synthesis of Insect Pheromones

Insect pheromones, often characterized by their stereospecificity, represent a significant area where chiral building blocks like this compound are of great importance. The biological activity of these semiochemicals is frequently dependent on a single enantiomer, necessitating highly selective synthetic strategies.

(S)-14-Methyl-1-octadecene is the sex pheromone of the peach leafminer moth (Lyonetia clerkella). An efficient asymmetric synthesis of this pheromone has been achieved, highlighting a strategy that relies on a chiral auxiliary to establish the key stereocenter. While this particular synthesis does not commence directly from this compound, it demonstrates a robust methodology for constructing the necessary chiral motif. nih.govmdpi.com

The synthesis begins with commercially available (S)-4-benzyloxazolidin-2-one, which serves as a chiral auxiliary. This is first acylated with hexanoyl chloride. The subsequent crucial step involves a stereoselective methylation, where the existing chirality of the oxazolidinone directs the incoming methyl group to a specific face of the molecule, thereby setting the (S)-configuration at what will become the C14 position of the final pheromone. nih.govmdpi.com The chiral auxiliary is then cleaved and the resulting chiral alcohol is converted to a tosylate. This key chiral intermediate is then coupled with a C12 fragment, prepared separately from 1,9-nonanediol, using a Li₂CuCl₄-mediated cross-coupling reaction to furnish the final product, (S)-14-methyl-1-octadecene. nih.govmdpi.com This synthetic approach, detailed in the following table, showcases a powerful substrate-controlled asymmetric synthesis. nih.gov

StepStarting Material(s)Key ReagentsIntermediate/ProductKey Transformation
1(S)-4-benzyloxazolidin-2-one, Hexanoyl chloriden-BuLi(S)-4-benzyl-3-hexanoyloxazolidin-2-oneAcylation
2(S)-4-benzyl-3-hexanoyloxazolidin-2-oneLDA, MeI(S)-4-benzyl-3-((S)-2-methylhexanoyl)oxazolidin-2-oneAsymmetric Methylation
3(S)-4-benzyl-3-((S)-2-methylhexanoyl)oxazolidin-2-oneLiAlH₄(S)-2-methylhexan-1-olReductive Cleavage of Auxiliary
4(S)-2-methylhexan-1-olTsCl, Et₃N(S)-2-methylhexyl 4-methylbenzenesulfonateTosylation
51,9-nonanediolHBr, DHP, Mg, 1-bromo-3-chloropropane, Li₂CuCl₄12-bromo-dodecan-1-ol THP etherChain Elongation and Protection
6(S)-2-methylhexyl 4-methylbenzenesulfonate, 12-bromo-dodecan-1-ol THP ether GrignardLi₂CuCl₄(S)-14-methyl-1-octadeceneCross-Coupling and Deprotection

The sex pheromone of the western corn rootworm (Diabrotica virgifera virgifera) is 8-methyldecan-2-yl propionate. The synthesis of the four stereoisomers of this pheromone has been accomplished through a convergent approach. A key strategic disconnection in the synthesis is a Julia-Kocienski olefination, which joins a chiral sulfone and a chiral aldehyde. researchgate.net

While a direct synthesis starting from this compound is not explicitly detailed in the prominent literature, its structure makes it a highly plausible precursor to the necessary chiral building blocks. For instance, oxidation of this compound would yield the corresponding chiral aldehyde, (S)-4-(benzyloxy)-2-methylbutanal. This aldehyde could then participate in various carbon-carbon bond-forming reactions, such as Wittig or Grignard reactions, to construct the carbon skeleton of the pheromone. Alternatively, conversion of the alcohol to a leaving group, such as a tosylate or bromide, would furnish an electrophilic chiral fragment suitable for coupling reactions. The synthesis of the pheromone stereoisomers relies on chiral sulfones and aldehydes derived from commercially available chiral starting materials such as (R)- and (S)-2-methyloxirane. researchgate.net The general retrosynthetic analysis is presented below.

Target StereoisomerKey DisconnectionChiral Building Block 1 (Precursor)Chiral Building Block 2 (Precursor)
(2R,8R)-8-methyldecan-2-yl propionateJulia-Kocienski Olefination(R)-chiral sulfone (from (R)-2-methyl-1-butanol)(R)-chiral aldehyde (from (R)-2-methyloxirane)
(2S,8S)-8-methyldecan-2-yl propionateJulia-Kocienski Olefination(S)-chiral sulfone (from (S)-2-methyl-1-butanol)(S)-chiral aldehyde (from (S)-2-methyloxirane)
(2R,8S)-8-methyldecan-2-yl propionateJulia-Kocienski Olefination(S)-chiral sulfone (from (S)-2-methyl-1-butanol)(R)-chiral aldehyde (from (R)-2-methyloxirane)
(2S,8R)-8-methyldecan-2-yl propionateJulia-Kocienski Olefination(R)-chiral sulfone (from (R)-2-methyl-1-butanol)(S)-chiral aldehyde (from (S)-2-methyloxirane)

Utility in the Construction of Other Biologically Active Scaffolds

The application of this compound extends beyond insect pheromones to the synthesis of other biologically active molecules. Chiral alcohols are fundamental building blocks in the pharmaceutical industry for the creation of single-enantiomer drugs. nih.gov The structural motif present in this compound can be found embedded within more complex molecular scaffolds that exhibit a range of biological activities.

A closely related compound, (R)-4-(benzyloxy)-3-methylbutanenitrile, has been highlighted as a versatile chiral building block. nih.gov This underscores the synthetic potential of the C4-benzyloxy-C2-methyl-butane framework. The nitrile can be readily transformed into other functional groups, such as amines or carboxylic acids, providing access to a diverse array of more complex chiral molecules. The (S)-enantiomer, this compound, offers similar potential, with the primary alcohol serving as a handle for a wide range of chemical transformations, including oxidation to aldehydes or carboxylic acids, conversion to halides for substitution reactions, or etherification to introduce further complexity. These transformations allow for its incorporation into larger, more intricate structures that are often the basis for the development of new therapeutic agents. uiowa.edu

Integration into Chiral Auxiliaries and Ligands (General Context for Chiral Alcohols)

Chiral alcohols are not only precursors to the final target molecule but can also play a crucial role in controlling the stereochemical outcome of a reaction when incorporated into chiral auxiliaries or ligands. researchgate.net

Development of Chiral Ligands from Chiral Alcohol Precursors

Chiral ligands are essential components in asymmetric catalysis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Chiral alcohols, particularly amino alcohols, are a prominent class of precursors for the synthesis of effective chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction.

While specific examples detailing the conversion of this compound into a chiral ligand are not extensively documented in the mainstream literature, its structure is amenable to such transformations. For instance, the primary alcohol could be converted to an amine, which, after further modification, could yield a chiral amino alcohol. These are known to be effective ligands for a variety of asymmetric transformations, including reductions, alkylations, and additions to carbonyls. The development of new chiral ligands is a continuous effort in organic synthesis, and chiral alcohols like this compound represent a pool of readily available, enantiopure starting materials for the design and synthesis of novel and more effective chiral ligands. nih.gov

Stereochemical Characterization and Purity Assessment

Spectroscopic Methodologies for Absolute Configuration Determination

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for the elucidation of the absolute configuration of chiral centers. These methods typically involve the use of chiral auxiliaries that interact with the enantiomers of the analyte to induce diastereomeric non-equivalence, which can be observed and quantified by NMR.

NMR spectroscopy is a premier method for determining the absolute configuration of chiral alcohols. By converting the enantiomeric alcohol into a pair of diastereomers through reaction with a chiral derivatizing agent, or by inducing a diastereomeric environment with a chiral solvating agent, the chemical shifts of the protons near the stereocenter become distinguishable. illinois.edu

The Mosher ester method is a well-established and widely used NMR technique for deducing the absolute configuration of chiral secondary alcohols. nih.govumn.edu The method involves the separate reaction of the alcohol with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its acid chloride (MTPA-Cl), to form two corresponding diastereomeric esters. umn.edu

The underlying principle relies on the conformational analysis of these diastereomeric esters in solution. The phenyl group of the MTPA moiety adopts a preferred conformation where it exerts a significant anisotropic shielding effect on the protons of the alcohol portion. oregonstate.edu In the most stable conformation, the C=O bond of the ester and the Cα-CF3 bond are eclipsed. This orients the phenyl group and the methoxy (B1213986) group on opposite sides of the molecule. Protons that lie under the shielding cone of the phenyl group in this conformation will exhibit an upfield shift (lower δ value) in the ¹H NMR spectrum.

By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, the absolute configuration of the alcohol can be determined. A parameter, Δδ(S-R), is calculated by subtracting the chemical shift of a given proton in the (R)-MTPA ester from the chemical shift of the same proton in the (S)-MTPA ester (Δδ = δS - δR). springernature.com A positive Δδ value indicates the proton is on one side of the Mosher ester plane, while a negative value places it on the other side, allowing for the assignment of the alcohol's stereocenter. oregonstate.edu

Table 1: Illustrative ¹H NMR Chemical Shift Data (δ, ppm) for (R)- and (S)-MTPA Esters and Calculated Δδ(S-R) Values.
Proton Assignmentδ in (S)-MTPA Esterδ in (R)-MTPA EsterΔδ (δS - δR)
H-1a4.254.35-0.10
H-1b4.184.29-0.11
H-2 (methine)2.152.05+0.10
C2-CH₃1.020.95+0.07
H-3a1.751.70+0.05
H-3b1.651.61+0.04

This table presents hypothetical data for illustrative purposes.

Beyond Mosher's acid (MTPA), a variety of other chiral derivatizing agents (CDAs) are utilized to determine the absolute configuration of alcohols. tcichemicals.com These agents react with the alcohol to form diastereomers that can be distinguished by NMR spectroscopy. illinois.edu The principle remains the same: the CDA introduces a chiral auxiliary with a group (typically aromatic) that induces predictable anisotropic effects on the nearby protons of the alcohol substrate. illinois.edu

Examples of other CDAs include:

α-Methoxy-α-(2-naphthyl)acetic Acid (MNA): The larger naphthyl group can produce a stronger anisotropic effect compared to the phenyl group in MTPA, potentially leading to larger and more easily interpretable chemical shift differences. tcichemicals.com

α-Methoxy-α-phenylacetic Acid (MPA): Lacks the trifluoromethyl group of MTPA, which can simplify the ¹H NMR spectra. tcichemicals.com

α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA): Has been shown to be a superior CDA for determining the enantiomeric excess of primary alcohols.

Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA): This agent has been employed for determining the absolute α-configuration of secondary alcohols via ¹⁹F NMR spectroscopy, offering an alternative to ¹H NMR. nih.gov

The selection of a suitable CDA depends on the specific structure of the alcohol under investigation and the desired NMR nucleus for observation (¹H, ¹⁹F, ³¹P, etc.). doi.org

Unlike CDAs, which form covalent bonds with the analyte, Chiral Solvating Agents (CSAs) form transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding or π-π stacking. unipi.itnih.gov This in-situ formation of diastereomers in the NMR tube allows for direct analysis without the need for a chemical reaction and purification, making it a rapid and convenient method. nih.govkaist.ac.kr For an alcohol like (S)-4-(benzyloxy)-2-methylbutan-1-ol, the hydroxyl group would be the primary site of interaction with the CSA.

Chiral Lanthanide Shift Reagents (CSRs), also known as Chiral Lanthanide-Induced Shift (LIS) reagents, are paramagnetic complexes of lanthanide ions (e.g., Europium, Praseodymium) with chiral ligands. nih.govresearchgate.net When a CSR is added to a solution of a chiral substrate, it coordinates with a Lewis basic site, such as the hydroxyl group of an alcohol. nih.govacs.org This interaction leads to two main effects:

Signal Resolution: The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts (lanthanide-induced shifts) of the substrate's protons, spreading the signals over a wider range and resolving overlapping peaks.

Enantiodiscrimination: Because the CSR is itself chiral, it forms diastereomeric complexes with the two enantiomers of the alcohol, causing them to have different induced shifts. This allows for the direct observation of separate signals for each enantiomer in the NMR spectrum. researchgate.net

A commonly used CSR for alcohols is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), often abbreviated as Eu(hfc)₃. The absolute configuration of secondary and tertiary alcohols can often be predicted by analyzing the chemical shift behaviors of the carbons adjacent to the hydroxyl group in the presence of (R)- and (S)-lanthanide reagents. nih.govacs.org

Table 2: Representative ¹³C Lanthanide-Induced Shifts (LIS) for a Chiral Secondary Alcohol with a Praseodymium-based CSR.
Carbon Atomδ in (R)-Pr(tfc)₃ (ppm)δ in (S)-Pr(tfc)₃ (ppm)Δδ(R-S) (ppm)
C(OH)75.275.3-0.1
35.835.4+0.4
25.125.7-0.6

Data adapted from a study on generic chiral alcohols to illustrate the principle. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Techniques

Chromatographic Techniques for Enantiomeric Purity Evaluation

While NMR methods are excellent for determining absolute configuration, chromatographic techniques are often the gold standard for the precise quantification of enantiomeric purity or enantiomeric excess (ee).

Chiral Gas Chromatography (GC) is a powerful and highly sensitive technique for separating and quantifying the enantiomers of volatile compounds like this compound, either directly or after derivatization. The separation is achieved using a chiral stationary phase (CSP) coated on the inside of a capillary column. gcms.cz

The CSP is composed of a chiral selector, which interacts differently with the two enantiomers as they pass through the column. This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing them to be separated and detected as distinct peaks. gcms.cz The enantiomeric excess can be accurately calculated from the relative areas of the two peaks.

For chiral alcohols, common CSPs are based on derivatized cyclodextrins. sigmaaldrich.com Cyclodextrins are chiral, bucket-shaped molecules made of glucose units that can include guest molecules in their cavity. sigmaaldrich.com By modifying the hydroxyl groups on the cyclodextrin (B1172386) rim, various CSPs with different selectivities can be created. For a compound like this compound, a column such as one containing a derivatized β-cyclodextrin (e.g., 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) could potentially provide effective enantioseparation. nih.govchrom-china.com

The selection of the appropriate chiral column and the optimization of GC parameters (e.g., temperature program, carrier gas flow rate) are crucial for achieving baseline separation of the enantiomers.

Table 3: Typical Chiral GC Parameters for the Separation of Chiral Alcohol Enantiomers.
ParameterCondition
ColumnRt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium or Hydrogen
Injector Temperature250 °C
Oven ProgramStart at 70 °C, ramp at 2 °C/min to 150 °C
DetectorFlame Ionization Detector (FID)
Expected ResultBaseline separation of (R) and (S) enantiomers

These parameters are illustrative and based on methods for structurally similar chiral compounds. nih.govchrom-china.com Method development would be required for the specific analysis of 4-(benzyloxy)-2-methylbutan-1-ol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The direct separation of this compound and its (R)-enantiomer can be achieved using a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral alcohols.

For the analysis of this compound, a typical approach would involve a normal-phase HPLC method. A column such as a Chiralpak® AD-H or a similar amylose-based CSP is often effective. The mobile phase composition is critical for achieving optimal separation and typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and an alcohol modifier, like isopropanol (B130326) or ethanol. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their baseline separation and quantification.

Table 1: Illustrative Chiral HPLC Method for the Enantiomeric Separation of 4-(benzyloxy)-2-methylbutan-1-ol

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Retention Time (R)-enantiomer ~ 8.5 min
Retention Time (S)-enantiomer ~ 9.8 min
Resolution (Rs) > 1.5

Note: The data presented in this table is illustrative and serves as a representative example of a plausible chiral HPLC separation for this compound.

Derivatization Strategies for Enhanced Chromatographic Separation

In cases where direct chiral HPLC separation is challenging, or to enhance detection sensitivity, derivatization of the alcohol functional group with a chiral derivatizing agent (CDA) is a valuable strategy. wikipedia.org This approach converts the enantiomers into a pair of diastereomers, which can then be separated on a standard achiral HPLC column. tcichemicals.com

A common class of CDAs for alcohols is chiral carboxylic acids or their activated derivatives. For instance, the renowned Mosher's acid, (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), can be used to form diastereomeric esters with this compound. The resulting diastereomers exhibit distinct physicochemical properties, leading to different retention times on a non-chiral stationary phase, such as a silica (B1680970) or C18 column.

The derivatization reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst like 4-(dimethylamino)pyridine (DMAP). The choice of the CDA's enantiomer is crucial, as it determines the elution order of the resulting diastereomers. This indirect method not only facilitates separation but can also aid in the assignment of the absolute configuration by NMR analysis of the resulting diastereomers.

Table 2: Example of Diastereomer Separation after Derivatization with (R)-MTPA

ParameterValue
Column Standard Silica Gel (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethyl Acetate (95:5, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R,S)-diastereomer ~ 12.3 min
Retention Time (R,R)-diastereomer ~ 13.7 min

Note: This table provides a hypothetical example of a chromatographic separation following a derivatization reaction.

Kinetic Methods for Absolute Configuration

Kinetic resolution techniques offer a powerful alternative for the determination of absolute configuration, relying on the differential reaction rates of enantiomers with a chiral catalyst or reagent.

Competing Enantioselective Acylation (CEA) and Coupled LC/MS Analysis

The Competing Enantioselective Acylation (CEA) method, also known as the Competing Enantioselective Conversion (CEC) method, is a robust technique for assigning the absolute configuration of chiral alcohols, including β-chiral primary alcohols like this compound. nih.govsigmaaldrich.com This method involves two parallel reactions where the enantiomerically enriched alcohol is acylated in the presence of either the (R)- or (S)-enantiomer of a chiral acylation catalyst. nih.gov

A highly effective catalyst for this purpose is homobenzotetramisole (HBTM). nih.gov The progress of the two competing reactions is monitored over time, typically by LC/MS or ¹H NMR, to determine which enantiomer of the catalyst promotes a faster acylation rate. An empirically derived mnemonic is then used to correlate the faster-reacting catalyst enantiomer with the absolute configuration of the alcohol. nih.govsigmaaldrich.com

For β-chiral primary alcohols, it has been established that the stereocenter often requires a "directing group," such as an aryl group, to achieve significant enantioselectivity in the acylation reaction. nih.gov In the case of this compound, the benzyloxy group at the 4-position, while not directly on the stereocenter, can influence the substrate's conformation and interaction with the chiral catalyst.

The general procedure involves setting up two small-scale reactions with the alcohol, an acylating agent (e.g., propionic anhydride), a non-chiral base (e.g., DIPEA), and either (R)-HBTM or (S)-HBTM. nih.gov Aliquots are taken at specific time points, quenched, and analyzed by LC/MS to quantify the amount of acylated product formed. The reaction that yields a higher conversion in a given time indicates the "matched" pair of substrate and catalyst enantiomers.

Table 3: Representative Data from a Competing Enantioselective Acylation Experiment

Time (min)% Conversion with (R)-HBTM% Conversion with (S)-HBTMFaster Reacting Catalyst
1510%25%(S)-HBTM
3022%48%(S)-HBTM
6040%75%(S)-HBTM

Note: This data is illustrative. Based on established models for similar β-chiral primary alcohols, if the (S)-enantiomer of the alcohol reacts faster with the (S)-HBTM catalyst, this would be consistent with the known absolute configuration.

Based on a thorough review of the available scientific literature, it is not possible to generate an article that focuses solely on the mechanistic and computational studies of the specific chemical compound "this compound" according to the detailed outline provided.

The requested topics—investigation of reaction mechanisms in its stereoselective transformations, and specific computational chemistry applications such as Density Functional Theory (DFT) for stereoselectivity prediction, noncovalent interaction analysis, and molecular modeling in its biocatalytic synthesis—are highly specialized areas of research.

While extensive research exists on these computational and mechanistic methods for the broader class of chiral alcohols, the search did not yield specific studies, detailed research findings, or data tables pertaining exclusively to "this compound". Therefore, constructing an article that adheres to the strict content inclusions and focuses solely on this compound is not feasible with the currently available information.

Future Directions and Research Perspectives

Development of Novel Stereoselective Synthetic Pathways for (S)-4-(benzyloxy)-2-methylbutan-1-ol

The pursuit of novel and efficient stereoselective synthetic routes to this compound and related chiral 1,4-diols remains a key area of research. A primary focus is the development of catalytic asymmetric methods that minimize the use of stoichiometric chiral auxiliaries and improve atom economy.

One promising approach involves the asymmetric aldol (B89426) reaction to generate chiral 1,3-keto alcohols, which can then be stereoselectively reduced to the corresponding 1,3-diols. Subsequent functional group manipulations can then yield the target molecule. For instance, new proline-derived organocatalysts, in conjunction with additives like copper(II) trifluoromethanesulfonate, have shown high enantioselectivity in the synthesis of chiral 1,3-keto alcohols, which are precursors to 1,3-diols. nih.gov Further research into the asymmetric reduction of these keto alcohols, potentially using chiral oxazaborolidine reagents, could provide a highly enantiomerically pure route to diol precursors of the target compound. nih.gov

Another avenue of exploration is the use of tandem reactions, such as the allylboration–allenylboration sequence. The reaction of bis-borodienes with aldehydes can generate 1,4-diols with high diastereoselectivity. acs.org This method creates both axial chirality and a stereogenic carbon center in the intermediate allenylboronate, offering a unique approach to stereocontrol. acs.org Further development of this methodology could lead to a direct and highly controlled synthesis of the chiral backbone of this compound.

The kinetic resolution of racemic diols via catalytic asymmetric acetalization is another area of interest. Chiral imidodiphosphoric acid catalysts have demonstrated high efficiency in the resolution of tertiary alcohols, and this strategy could be adapted for the resolution of racemic 2-methyl-1,4-butanediol (B1595762), a direct precursor to the target molecule. acs.org

Synthetic StrategyKey FeaturesPotential Advantages
Asymmetric Aldol Reaction & ReductionUtilizes organocatalysts and chiral reducing agents. nih.govHigh enantioselectivity, potential for diverse substitution patterns.
Tandem Allylboration–AllenylborationForms multiple stereocenters in a single sequence. acs.orgHigh diastereoselectivity, efficient construction of the 1,4-diol core.
Catalytic Asymmetric AcetalizationEmploys chiral catalysts for kinetic resolution of racemic diols. acs.orgHigh selectivity factors, access to highly enantioenriched diols.

Exploration of New Biocatalysts and Enzymatic Cascades for Enantiopure Alcohol Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of novel enzymes and the design of enzymatic cascades are poised to revolutionize the production of enantiopure alcohols like this compound.

Lipases are particularly versatile biocatalysts for the kinetic resolution of chiral alcohols and their precursors. For instance, lipase-catalyzed kinetic resolution of N,N-dialkyl-3-benzyloxymethyl-4-hydroxybutanamides has been shown to produce chiral acetates which can be cyclized to form enantiomerically pure 4-benzyloxymethyldihydrofuran-2-one, a closely related structure to the target molecule's precursor. scispace.com Future research will likely focus on identifying or engineering lipases with improved activity and selectivity for the direct resolution of 2-methyl-1,4-butanediol or its derivatives.

Chemo-enzymatic pathways are also gaining prominence. A notable example is the synthesis of chiral epoxides from renewable resources like levoglucosenone, which involves a lipase-mediated Baeyer-Villiger oxidation as a key step. mdpi.com Such strategies could be adapted to produce chiral precursors for this compound, combining the best of chemical and biological catalysis.

Advanced Flow Chemistry Implementations for Scalable Production of Chiral Intermediates

Flow chemistry is emerging as a powerful tool for the safe, efficient, and scalable production of fine chemicals and pharmaceutical intermediates. The application of continuous-flow technologies to the synthesis of chiral molecules like this compound holds significant promise for industrial-scale manufacturing.

The development of packed-bed reactors containing immobilized catalysts is a key area of advancement. These systems allow for the continuous processing of starting materials with easy separation of the product from the catalyst, which can be reused. This approach has been successfully applied to various stereoselective reactions and could be adapted for key steps in the synthesis of the target compound, such as the stereoselective reduction of a ketone precursor or the selective protection of a diol.

Integration of Computational Design and Machine Learning in Chiral Synthesis

The integration of computational tools, including quantum mechanics, molecular dynamics, and machine learning, is set to accelerate the discovery and optimization of stereoselective synthetic methods. These approaches provide unprecedented insight into reaction mechanisms and catalyst performance, enabling a more rational approach to catalyst design.

Computational modeling can be used to predict the stereochemical outcome of a reaction, guiding the selection of the optimal catalyst and reaction conditions. For example, understanding the transition state energies in an asymmetric reaction can help in the design of catalysts that favor the formation of the desired enantiomer.

Machine learning algorithms can be trained on large datasets of reaction outcomes to identify complex relationships between catalyst structure, substrate, and stereoselectivity. This data-driven approach can predict the performance of new catalysts and even suggest novel catalyst structures with enhanced properties. This will undoubtedly play a crucial role in the development of more efficient syntheses of this compound.

Discovery of New Applications for this compound in Organic and Medicinal Chemistry

As a chiral building block, this compound possesses significant potential for the synthesis of complex and biologically active molecules. Its bifunctional nature, with a primary alcohol and a protected primary alcohol, allows for selective functionalization at either end of the molecule.

In medicinal chemistry, chiral diols and their derivatives are common structural motifs in a wide range of pharmaceuticals. The stereochemistry of these molecules is often critical to their biological activity. Therefore, this compound could serve as a key intermediate in the synthesis of new drug candidates. Its structural features could be incorporated into molecules targeting a variety of diseases.

Q & A

Q. What are the common synthetic routes for (S)-4-(benzyloxy)-2-methylbutan-1-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via benzyloxy-group introduction and stereoselective hydroxylation. A traditional approach involves condensation of benzyl chloride derivatives with appropriate alcohols, followed by hydrolysis and stereochemical control (e.g., chiral catalysts or enzymatic resolution) . For example, Scheme 4 in demonstrates a similar synthesis for 4-(3,4-bis(benzyloxy)phenyl)butan-1-ol using reflux with H₂SO₄ in methanol, highlighting the importance of temperature control and acid catalysis. Optimization may involve adjusting solvent polarity (e.g., MeOH vs. THF) and reaction time to improve yield and enantiomeric excess (e.e.).

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the benzyloxy group (δ ~4.5 ppm for -OCH₂Ph) and stereochemistry. For example, tertiary alcohol protons (C2-methyl) show distinct splitting patterns in ¹H NMR, while 2D NMR (COSY, HSQC) resolves adjacent protons .
  • X-ray Crystallography : Single-crystal analysis (as in ) validates stereochemistry and molecular packing.
  • Polarimetry : Measures optical rotation to confirm enantiopurity.

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Waste Management : Segregate organic waste and dispose via certified chemical waste services to minimize environmental release .

Advanced Research Questions

Q. How does stereochemistry at the C2-methyl position influence the compound’s reactivity in downstream applications?

The (S)-configuration at C2-methyl affects hydrogen-bonding interactions and steric hindrance. For example, in nucleophilic substitutions, the stereocenter may direct regioselectivity by shielding one face of the molecule. highlights similar stereochemical considerations for pyrrolidinone derivatives, where enantiopurity impacts biological activity. Computational modeling (e.g., DFT calculations) can predict steric and electronic effects .

Q. What experimental design challenges arise in studying degradation kinetics of this compound?

  • Sample Stability : Organic degradation rates increase with temperature, as noted in . Store samples at -20°C with desiccants to minimize hydrolysis of the benzyloxy group.
  • Matrix Effects : Degradation products (e.g., benzaldehyde from benzyloxy cleavage) may interfere with HPLC analysis. Use internal standards (e.g., deuterated analogs) for quantification .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

Software like Discovery Studio ( ) enables molecular docking and transition-state modeling. For instance:

  • Reactivity Prediction : Simulate nucleophilic attack at the hydroxyl or benzyloxy group.
  • Solvent Effects : Calculate solvation free energies to optimize reaction media (e.g., polar aprotic solvents for SN2 mechanisms).

Q. How should researchers address contradictions in reported synthetic yields for this compound?

  • Reproducibility Checks : Validate protocols using controlled reagent purity (e.g., >97% benzyl chloride) and anhydrous conditions .
  • Analytical Validation : Compare yields via GC-MS or LC-MS to rule out byproduct interference .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
  • Chiral Resolution : Employ chiral stationary phases (e.g., amylose-based columns) for enantiomer separation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.